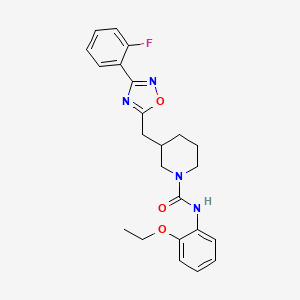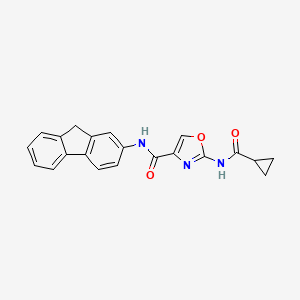
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple pharmacophoric elements. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer potential properties and activities of the compound .
Synthesis Analysis
The synthesis of related compounds, as described in the provided papers, involves multi-step reactions that typically start with the formation of a core structure followed by the addition of various substituents. For example, the synthesis of N-substituted derivatives of oxadiazole compounds involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate, followed by a series of transformations to yield the final products . This suggests that the synthesis of N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide would also require a multi-step synthetic route, possibly starting with the formation of the oxadiazole core and subsequent addition of the ethoxyphenyl and fluorophenyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a piperidine ring, which is a common feature in many biologically active compounds. The presence of an oxadiazole ring, as seen in the N-substituted derivatives , suggests that the compound may interact with biological targets through hydrogen bonding and dipole interactions. The fluorophenyl group, as seen in the first paper, is known to contribute to the binding selectivity of compounds towards certain receptors .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the functional groups present. The carboxamide linker, for instance, plays a critical role in the selectivity of compounds towards dopamine D3 receptors over D2 receptors . This indicates that the carboxamide group in N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide may also be crucial for its binding affinity and selectivity towards biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of an oxadiazole ring and a piperidine moiety suggests that the compound may have moderate polarity, which could affect its solubility and permeability. The fluorine atom is known to influence the lipophilicity of compounds, which can be important for their pharmacokinetic properties . The spectral data, such as 1H-NMR, IR, and mass spectrometry, would be essential for confirming the structure of the synthesized compound .
科学的研究の応用
Microwave-Assisted Synthesis and Biological Activities
Compounds containing similar structural motifs, such as those with oxadiazole rings and piperidine moieties, have been synthesized using microwave-assisted techniques. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showcasing moderate to good efficacy against test microorganisms. Such studies imply that "N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" could be explored for its potential biological activities, leveraging microwave-assisted synthesis for rapid and efficient production (Başoğlu et al., 2013).
Radiotracer Development for Neuroimaging
Compounds with fluorophenyl and piperidine structures have been developed as radiotracers for positron emission tomography (PET) imaging, targeting specific brain receptors. For example, derivatives have been synthesized for studying CB1 cannabinoid receptors, indicating the potential of related compounds in neuroimaging and the study of neuropsychiatric disorders (Katoch-Rouse & Horti, 2003). This suggests a pathway for utilizing "N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" in the development of novel PET radioligands.
Structural Characterization and Biological Evaluation
Compounds with structural elements like fluorophenyl, oxadiazole, and piperazine have been synthesized and characterized, leading to insights into their structural properties through X-ray diffraction. Biological evaluations of such compounds reveal their potential antibacterial and anthelmintic activities. This demonstrates the value of comprehensive structural and biological assessments for novel compounds, suggesting similar evaluations could be beneficial for the compound (Sanjeevarayappa et al., 2015).
Antagonist Development for CB1 Cannabinoid Receptors
Research on compounds acting as antagonists to cannabinoid receptors sheds light on the intricate interplay between molecular structure and receptor binding affinity. By understanding how different functional groups and molecular frameworks affect receptor interaction, researchers can design more effective therapeutic agents. This line of investigation points to a potential area of research for "N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide" in the development of receptor-specific drugs (Shim et al., 2002).
特性
IUPAC Name |
N-(2-ethoxyphenyl)-3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O3/c1-2-30-20-12-6-5-11-19(20)25-23(29)28-13-7-8-16(15-28)14-21-26-22(27-31-21)17-9-3-4-10-18(17)24/h3-6,9-12,16H,2,7-8,13-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBICVARWWQIRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2540634.png)
![N-benzyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B2540635.png)
![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2540639.png)
![(2Z)-N-(1,3-benzodioxol-5-yl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2540642.png)
![3-(3-{[4-(Morpholin-4-yl)phenyl]amino}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B2540645.png)
![2-[6-(2,3-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2540646.png)

![1-(2-chlorophenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B2540649.png)
![[(4-Chlorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2540650.png)
![N-(1-{4-ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-2-phenylethyl)-4-fluorobenzenesulfonamide](/img/structure/B2540651.png)


![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]pyridine-2-carboxamide](/img/structure/B2540655.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2540657.png)